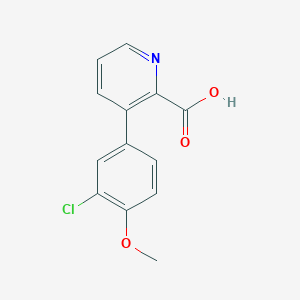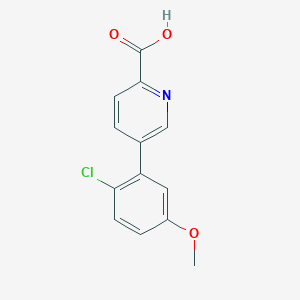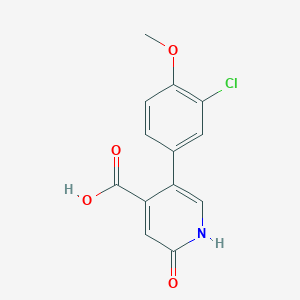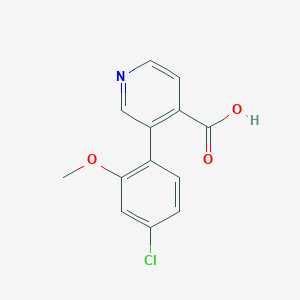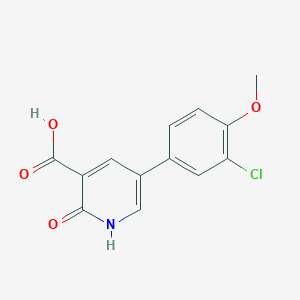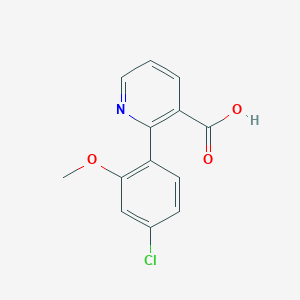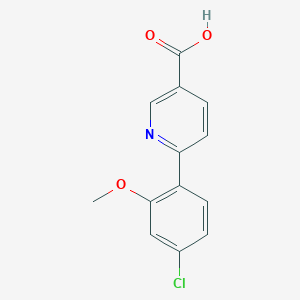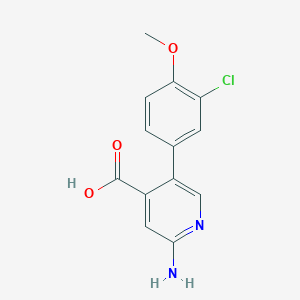
2-Amino-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95% (herein referred to as 2-Amino-5-CMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid, an aromatic compound found in many plants, and is composed of two amino groups, a 3-chloro-4-methoxyphenyl group, and a carboxylic acid group. Due to its unique structure, 2-Amino-5-CMPA has been found to possess a wide range of biochemical and physiological effects, which makes it of great interest to researchers in a variety of fields.
科学的研究の応用
2-Amino-5-CMPA has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of various drugs. Additionally, it has been used to study the effects of drugs on the central nervous system and to investigate the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system and to investigate the effects of drugs on the liver.
作用機序
The exact mechanism of action of 2-Amino-5-CMPA is not fully understood. However, it is believed to act by blocking the action of certain enzymes, including cholinesterase and monoamine oxidase. Additionally, it is believed to act as an antioxidant, which means it can reduce the amount of oxidative damage caused by free radicals.
Biochemical and Physiological Effects
2-Amino-5-CMPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, it has been found to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been found to have neuroprotective effects and to possess antithrombotic and anti-atherosclerotic properties.
実験室実験の利点と制限
2-Amino-5-CMPA has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-Amino-5-CMPA is its high purity, which allows for reliable and reproducible results. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective alternative to other compounds. However, it has some limitations, including its low solubility in water and its sensitivity to light and heat.
将来の方向性
There are several potential future directions for research involving 2-Amino-5-CMPA. One potential direction is to further investigate its effects on the cardiovascular system, as well as its potential use in the treatment of cardiovascular diseases. Additionally, further research could be done to explore its potential use as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be done to explore its potential use in the treatment of inflammatory diseases and to investigate its effects on the immune system.
合成法
2-Amino-5-CMPA is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl acetic acid with isonicotinic acid in the presence of a base catalyst, such as sodium hydroxide, to form the desired product. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for approximately 2 hours. The reaction mixture is then cooled and the product is isolated by filtration and recrystallization. The final product is a white crystalline powder with a purity of 95%.
特性
IUPAC Name |
2-amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-11-3-2-7(4-10(11)14)9-6-16-12(15)5-8(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDZDHIFIHQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687931 |
Source


|
| Record name | 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-15-8 |
Source


|
| Record name | 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


